

Application Notes: 4-Chloropyridazine Hydrochloride in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *4-Chloropyridazine hydrochloride*

Cat. No.: *B1424423*

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Introduction: The Pyridazine Moiety in Medicinal Chemistry

The pyridazine scaffold is a privileged pharmacophore, integral to the structure of numerous biologically active compounds. Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart distinct reactivity and conformational characteristics. As a key precursor, **4-Chloropyridazine hydrochloride** offers a versatile and reactive handle for medicinal chemists to elaborate complex molecular architectures. It serves as a cornerstone in the synthesis of compounds targeting a range of therapeutic areas, including oncology and inflammatory diseases. Notably, pyridazine derivatives have been investigated as potent inhibitors of enzymes like Poly(ADP-ribose)polymerase (PARP), a critical target in cancer therapy.^{[1][2][3][4]} This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for utilizing **4-Chloropyridazine hydrochloride** in pharmaceutical research and development.

Reagent Profile and Safe Handling

Physicochemical Data

For effective and safe experimental design, a clear understanding of the reagent's properties is paramount.

Property	Value	CAS Number
Molecular Formula	C ₄ H ₄ Cl ₂ N ₂	1193386-63-8[5]
Molecular Weight	150.99 g/mol [5]	
Appearance	White to light yellow crystalline powder	
Melting Point	>210 °C (subl.)	
Solubility	Soluble in water	

Safety, Storage, and Handling

Trustworthiness in any protocol begins with safety. **4-Chloropyridazine hydrochloride** and its analogs are classified as hazardous materials and must be handled with appropriate precautions.[6][7][8]

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6][8]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent the formation of dust during weighing and transfer.[6][8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][7] The compound should be protected from moisture.[8]
- First Aid Measures:
 - Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[9]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8][9]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

Core Reactivity: Mechanistic Insights

The synthetic utility of **4-Chloropyridazine hydrochloride** is dominated by two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms. This electronic nature makes the carbon atoms attached to leaving groups, such as chlorine, highly electrophilic and susceptible to attack by nucleophiles.[10] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][12] The stability of this intermediate is the key to the reaction's facility, as the negative charge can be delocalized onto the electronegative nitrogen atoms.[11]

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Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, widely used in pharmaceutical synthesis to construct biaryl and heteroaryl-aryl scaffolds.[13][14][15] Chloropyridazines are excellent electrophilic partners in these reactions. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with an organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. [14]

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Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired product. All operations should be performed in a fume hood.

Protocol 1: SNAr with an Aromatic Amine

This protocol details the synthesis of a 4-anilino-pyridazine derivative, a common step in building more complex pharmaceutical intermediates.

Objective: To displace the C4-chloride with aniline via a nucleophilic aromatic substitution reaction.

Materials & Equipment:

- **4-Chloropyridazine hydrochloride** (1.0 eq)
- Aniline (1.1 eq)
- Potassium carbonate (K_2CO_3 , 2.5 eq)
- N,N-Dimethylformamide (DMF)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Standard glassware for work-up and purification

Step-by-Step Methodology:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add **4-Chloropyridazine hydrochloride** (1.0 eq) and potassium carbonate (2.5 eq).
 - Causality Note: The hydrochloride salt must be neutralized. K_2CO_3 serves as the base to free the pyridazine and deprotonate the nucleophile's conjugate acid, facilitating the reaction.
- Addition of Reagents: Add anhydrous DMF to create a stirrable slurry. Add aniline (1.1 eq) to the mixture via syringe.

- Causality Note: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. DMF is an excellent polar aprotic solvent that can solvate the ions and facilitate SNAr reactions.
- Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
- Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Nucleophile	Conditions	Typical Yield	Reference Class
Phenols	K_2CO_3 , Isopropanol, Reflux	50-70%	[1]
Primary/Secondary Amines	Base (e.g., K_2CO_3 , Et_3N), DMF or Dioxane, 100 °C	60-90%	[16]
Thiols	NaH , THF, 0 °C to RT	70-95%	[10]

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol describes a standard Suzuki-Miyaura coupling to form a 4-phenylpyridazine derivative.

Objective: To form a C-C bond at the C4 position of the pyridazine ring using a palladium catalyst.

Materials & Equipment:

- **4-Chloropyridazine hydrochloride** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Sodium carbonate (Na_2CO_3 , 2.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (5 mol%)
- 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
- Round-bottom flask, reflux condenser, inert atmosphere setup (N_2 or Ar)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask, combine **4-Chloropyridazine hydrochloride** (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
 - Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[14]
- Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
- Addition of Catalyst and Solvent: Add the solvent mixture (DME/Water, 4:1) followed by the $\text{Pd}(\text{PPh}_3)_4$ catalyst (5 mol%).
 - Causality Note: Water is often a beneficial co-solvent in Suzuki reactions, accelerating the transmetalation step. $\text{Pd}(\text{PPh}_3)_4$ is a common, reliable Pd(0) source for cross-coupling.[13]

- Reaction Conditions: Heat the mixture to reflux (approx. 85-90 °C) with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
- Work-up and Extraction: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
- Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a suitable solvent system like hexanes/ethyl acetate) to obtain the 4-phenylpyridazine.

Boronic Acid	Catalyst System	Base	Typical Yield	Reference Class
Arylboronic acids	Pd(PPh ₃) ₄	Na ₂ CO ₃ , K ₂ CO ₃	70-95%	[13][17]
Heteroarylboronic acids	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	65-90%	[15]
Vinylboronic acids	PdCl ₂ (dppf)	K ₂ CO ₃	75-88%	[14]

Conclusion

4-Chloropyridazine hydrochloride is a high-value precursor for pharmaceutical synthesis, offering reliable access to a wide array of substituted pyridazine derivatives. Its reactivity is well-defined, primarily through robust SNAr and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers and scientists in drug development, enabling the efficient and strategic construction of novel molecular entities for therapeutic applications. Mastery of these reactions is a key enabler for innovation in modern medicinal chemistry.

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